molecular formula C5H3Cl2NO2 B6599821 5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride CAS No. 264607-27-4

5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride

Cat. No.: B6599821
CAS No.: 264607-27-4
M. Wt: 179.99 g/mol
InChI Key: UBFTXRZQCYKTLE-YVMONPNESA-N
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Description

5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride is a chemical compound with the molecular formula C5H3Cl2NO2. It is known for its unique structure, which includes a furan ring substituted with a chloro group and a hydroxyimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride typically involves the chlorination of furan derivatives followed by the introduction of the hydroxyimino group. One common method includes the reaction of 5-chlorofuran-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chloro group can participate in electrophilic reactions, modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 5-chlorofuran-2-carboxylic acid
  • 5-chloro-2-furancarboxaldehyde
  • 5-chloro-2-furancarboxamide

Uniqueness

5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride is unique due to its combination of a chloro and hydroxyimino group on the furan ring. This structural feature imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

(2Z)-5-chloro-N-hydroxyfuran-2-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFTXRZQCYKTLE-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)Cl)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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